2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like methanol, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar in structure but with different functional groups.
4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine: Shares the phenoxy moiety but differs in other structural aspects.
Uniqueness
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of oxadiazole, phenoxy, and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[2-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O4/c1-17-11-13-27(14-12-17)23(28)16-30-21-10-6-4-8-19(21)24-25-22(31-26-24)15-29-20-9-5-3-7-18(20)2/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
YVFQVOGJDKIQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4C |
Origin of Product |
United States |
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